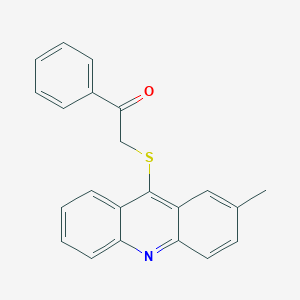

Ethanone, 2-((2-methyl-9-acridinyl)thio)-1-phenyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethanone, 2-((2-methyl-9-acridinyl)thio)-1-phenyl-, also known as lucifer yellow CH, is a fluorescent dye that is widely used in scientific research. It is a thiol-reactive compound that can be covalently attached to proteins, peptides, and other biomolecules, allowing them to be visualized and tracked in living cells and tissues. In

Wirkmechanismus

Lucifer yellow CH is a thiol-reactive compound that can covalently attach to cysteine residues in proteins and other biomolecules. Once attached, it fluoresces under blue light, allowing the labeled molecules to be visualized and tracked in living cells and tissues. The mechanism of action of Ethanone, 2-((2-methyl-9-acridinyl)thio)-1-phenyl- yellow CH is based on the principle of fluorescence resonance energy transfer (FRET), which occurs when the dye absorbs light and transfers its energy to nearby molecules, causing them to fluoresce as well.

Biochemical and Physiological Effects:

Lucifer yellow CH is generally considered to be non-toxic and non-invasive, making it a safe and reliable tool for scientific research. However, it can potentially interfere with the function of labeled biomolecules, especially if they are enzymes or receptors that are sensitive to covalent modification. In addition, Ethanone, 2-((2-methyl-9-acridinyl)thio)-1-phenyl- yellow CH can be metabolized or excreted by the body over time, which may limit its usefulness for long-term studies.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantages of using Ethanone, 2-((2-methyl-9-acridinyl)thio)-1-phenyl- yellow CH in lab experiments are its high sensitivity, specificity, and versatility. It can be used to label a wide range of biomolecules, including proteins, peptides, nucleic acids, and lipids. It can also be used in a variety of imaging modalities, including fluorescence microscopy, confocal microscopy, and two-photon microscopy. However, there are also some limitations to using Ethanone, 2-((2-methyl-9-acridinyl)thio)-1-phenyl- yellow CH, including its potential toxicity, non-specific binding, and limited photostability.

Zukünftige Richtungen

There are many potential future directions for the use of Ethanone, 2-((2-methyl-9-acridinyl)thio)-1-phenyl- yellow CH in scientific research. One promising area is the development of new methods for covalent labeling of specific biomolecules, such as enzymes, receptors, and ion channels. Another area of interest is the use of Ethanone, 2-((2-methyl-9-acridinyl)thio)-1-phenyl- yellow CH in combination with other imaging techniques, such as electron microscopy and super-resolution microscopy, to obtain more detailed structural and functional information. Finally, there is also a need for further research into the pharmacokinetics and pharmacodynamics of Ethanone, 2-((2-methyl-9-acridinyl)thio)-1-phenyl- yellow CH, especially in vivo, to better understand its limitations and potential applications.

Synthesemethoden

Lucifer yellow CH can be synthesized using a multi-step process that involves the reaction of 2-methyl-9-acridinethiol with ethyl 2-bromoacetate, followed by hydrolysis and condensation with benzaldehyde. The resulting product is then purified by column chromatography to obtain pure Ethanone, 2-((2-methyl-9-acridinyl)thio)-1-phenyl- yellow CH.

Wissenschaftliche Forschungsanwendungen

Lucifer yellow CH has a wide range of applications in scientific research, including cell biology, neuroscience, and pharmacology. It is commonly used as a fluorescent tracer to label and track cells, organelles, and biomolecules in living tissues. It can also be used to visualize the structure and function of neurons, synapses, and other neural circuits in the brain. In addition, Ethanone, 2-((2-methyl-9-acridinyl)thio)-1-phenyl- yellow CH can be used to study the pharmacokinetics and pharmacodynamics of drugs and other compounds in vivo.

Eigenschaften

CAS-Nummer |

134826-36-1 |

|---|---|

Produktname |

Ethanone, 2-((2-methyl-9-acridinyl)thio)-1-phenyl- |

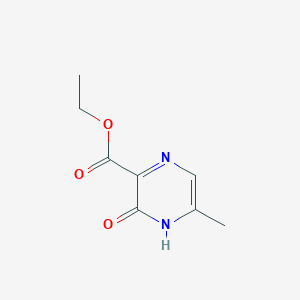

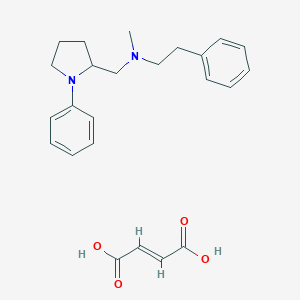

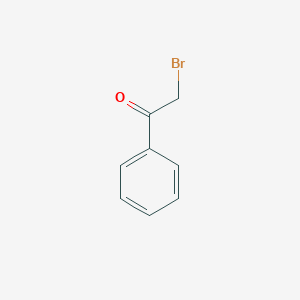

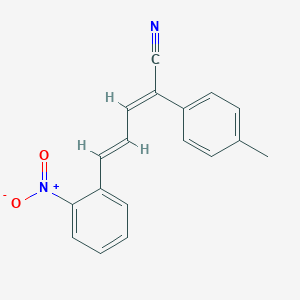

Molekularformel |

C22H17NOS |

Molekulargewicht |

343.4 g/mol |

IUPAC-Name |

2-(2-methylacridin-9-yl)sulfanyl-1-phenylethanone |

InChI |

InChI=1S/C22H17NOS/c1-15-11-12-20-18(13-15)22(17-9-5-6-10-19(17)23-20)25-14-21(24)16-7-3-2-4-8-16/h2-13H,14H2,1H3 |

InChI-Schlüssel |

HHWGQVOMQSRJLE-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C3=CC=CC=C3N=C2C=C1)SCC(=O)C4=CC=CC=C4 |

Kanonische SMILES |

CC1=CC2=C(C3=CC=CC=C3N=C2C=C1)SCC(=O)C4=CC=CC=C4 |

Andere CAS-Nummern |

134826-36-1 |

Synonyme |

2-(2-methylacridin-9-yl)sulfanyl-1-phenyl-ethanone |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclopropanecarboxylicacid, 1-[(ethoxycarbonyl)amino]-2,2-dimethyl-](/img/structure/B140006.png)